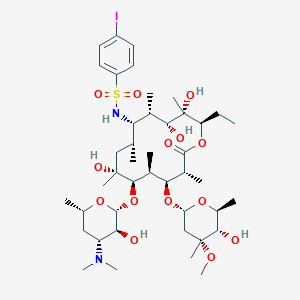![molecular formula C14H9Cl3FNO4 B14607388 1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene CAS No. 60775-33-9](/img/structure/B14607388.png)
1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene is a synthetic organic compound characterized by the presence of three chlorine atoms, a fluoroethoxy group, and a nitrophenoxy group attached to a benzene ring. This compound is part of the broader class of chlorobenzenes, which are known for their diverse applications in industrial and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene typically involves multiple steps, starting with the chlorination of benzene to form 1,3,5-trichlorobenzene. This intermediate is then subjected to further reactions to introduce the fluoroethoxy and nitrophenoxy groups. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by controlled reactions to introduce the additional functional groups. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and minimal by-products.
化学反应分析
Types of Reactions
1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Reduction: Conversion of the nitro group to an amine group.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
科学研究应用
1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and fluoroethoxy groups can influence its binding affinity and activity. The pathways involved may include inhibition or activation of certain biochemical processes, leading to the observed effects.
相似化合物的比较
Similar Compounds
1,2,3-Trichlorobenzene: Another isomer with different positions of chlorine atoms.
1,2,4-Trichlorobenzene: Differently substituted chlorobenzene with distinct properties.
2,4-Dichloro-1-nitrobenzene: Similar nitro-substituted chlorobenzene.
Uniqueness
1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
60775-33-9 |
|---|---|
分子式 |
C14H9Cl3FNO4 |
分子量 |
380.6 g/mol |
IUPAC 名称 |
1,3,5-trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene |
InChI |
InChI=1S/C14H9Cl3FNO4/c15-8-5-10(16)14(11(17)6-8)23-9-1-2-12(19(20)21)13(7-9)22-4-3-18/h1-2,5-7H,3-4H2 |
InChI 键 |
WWSHLXGICWNNHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)Cl)Cl)OCCF)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
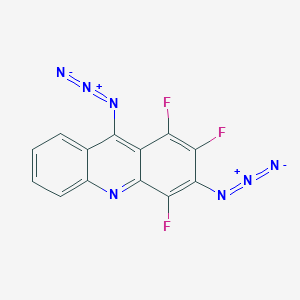

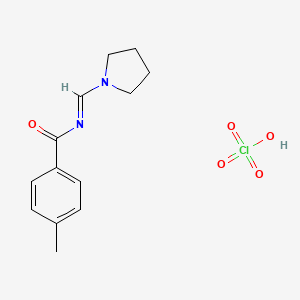
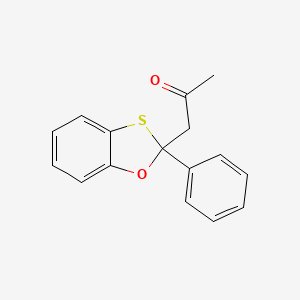

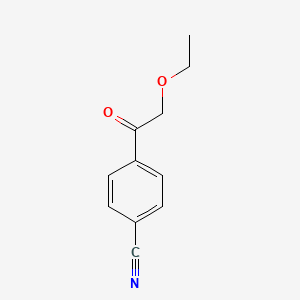
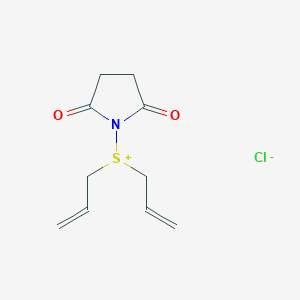
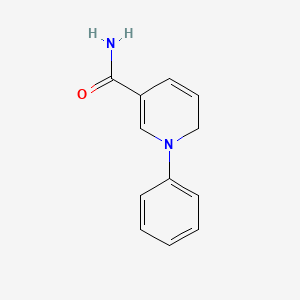
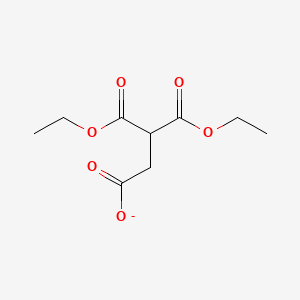
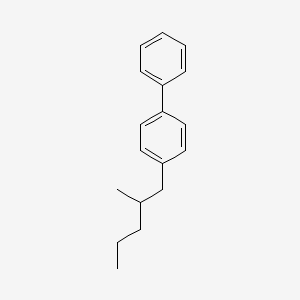
![7-Azabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14607375.png)
![2-Methoxy-4-[2-(propylamino)propyl]phenol](/img/structure/B14607382.png)
